molecular formula C8H6ClNO2 B14105642 1-(2-Chlorophenyl)-2-hydroxyiminoethanone

1-(2-Chlorophenyl)-2-hydroxyiminoethanone

Cat. No.: B14105642
M. Wt: 183.59 g/mol
InChI Key: ATUBZVCSQHLUAF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-hydroxyiminoethanone is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyiminoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-hydroxyiminoethanone typically involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-hydroxyiminoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorophenyl)-2-hydroxyiminoethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-hydroxyiminoethanone involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-nitroethanone: Similar structure but with a nitro group instead of an oxime.

    1-(2-Chlorophenyl)-2-aminoethanone: Contains an amino group instead of an oxime.

    1-(2-Chlorophenyl)-2-hydroxyethanone: Lacks the oxime group.

Uniqueness

1-(2-Chlorophenyl)-2-hydroxyiminoethanone is unique due to the presence of both a chlorophenyl group and a hydroxyimino group, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-hydroxyiminoethanone

InChI

InChI=1S/C8H6ClNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H

InChI Key

ATUBZVCSQHLUAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=NO)Cl

Origin of Product

United States

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